N-(3,5-difluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluorobenzyl group, a phenyl-substituted oxadiazole ring, and a benzamide moiety, making it a molecule of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, the reaction between a phenyl hydrazide and an appropriate ester or acid chloride under acidic or basic conditions can yield the oxadiazole ring.
-
Attachment of the Benzyl Group: : The difluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a difluorobenzyl halide with a suitable nucleophile, such as an amine or alcohol, to form the desired benzyl derivative.
-
Coupling with Benzamide: : The final step involves coupling the oxadiazole derivative with a benzamide. This can be achieved through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde or benzoic acid derivatives.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical reagents.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(3,5-difluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of N-(3,5-difluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and benzamide moiety are often involved in binding interactions with biological targets, while the difluorobenzyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorobenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide: shares similarities with other benzamide derivatives and oxadiazole-containing compounds.
N-(3,5-difluorobenzyl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide: Similar structure but with a methyl group instead of a phenyl group on the oxadiazole ring.
N-(3,5-difluorobenzyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)methoxy]benzamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorobenzyl group enhances its stability and lipophilicity, while the oxadiazole ring provides a versatile scaffold for interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, from synthetic chemistry to medicinal research.
Properties
Molecular Formula |
C23H17F2N3O3 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
InChI |
InChI=1S/C23H17F2N3O3/c24-17-10-15(11-18(25)12-17)13-26-23(29)19-8-4-5-9-20(19)30-14-21-27-22(28-31-21)16-6-2-1-3-7-16/h1-12H,13-14H2,(H,26,29) |
InChI Key |
PDPWPGYDTOFVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.